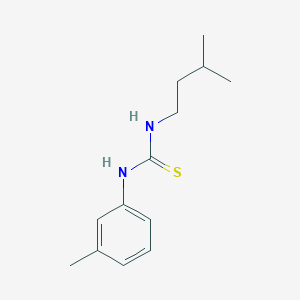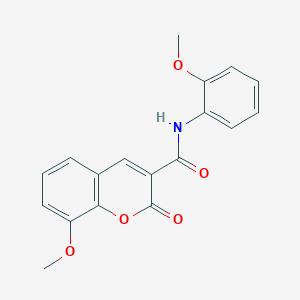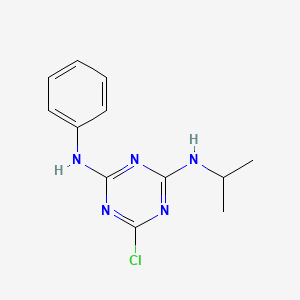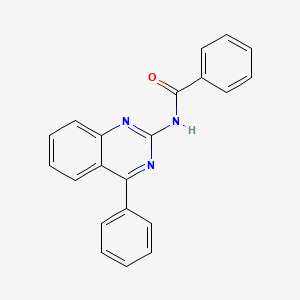![molecular formula C14H22N2O2 B5703780 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol, also known as MPET, is a chemical compound that has been widely used in scientific research. It is a highly selective ligand for the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a vital role in regulating the physiological functions of the body.
Mecanismo De Acción
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol acts as a highly selective agonist for the β2-adrenergic receptor. When it binds to the receptor, it induces a conformational change that activates the receptor and initiates a signaling cascade. This signaling cascade leads to the activation of various intracellular pathways that regulate physiological functions such as smooth muscle relaxation, bronchodilation, and vasodilation.
Biochemical and Physiological Effects:
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol has been shown to have a range of biochemical and physiological effects. It induces bronchodilation and vasodilation, which makes it an effective treatment for asthma and cardiovascular diseases. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows for specific targeting of this receptor. Additionally, 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol is its short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the use of 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol in scientific research. One potential direction is the development of new drugs that target the β2-adrenergic receptor for the treatment of various diseases. Additionally, 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol may be used to investigate the role of the β2-adrenergic receptor in various physiological processes, such as glucose metabolism and immune system regulation. Finally, the development of new methods for synthesizing 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol may lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol involves the reaction between 4-hydroxy-2-methoxybenzaldehyde and 4-ethylpiperazine in the presence of a reducing agent. The product is then purified by column chromatography to obtain pure 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol.
Aplicaciones Científicas De Investigación
4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol has been used extensively in scientific research as a tool to study the β2-adrenergic receptor. It has been used to investigate the receptor's structure, function, and regulation. Additionally, 4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol has been used to develop new drugs that target the β2-adrenergic receptor for the treatment of various diseases such as asthma, chronic obstructive pulmonary disease, and cardiovascular diseases.
Propiedades
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-6-8-16(9-7-15)11-12-4-5-13(17)14(10-12)18-2/h4-5,10,17H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGAFNQGMZEQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethylpiperazin-1-yl)methyl)-2-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)





![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)

![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)